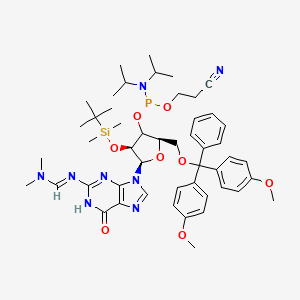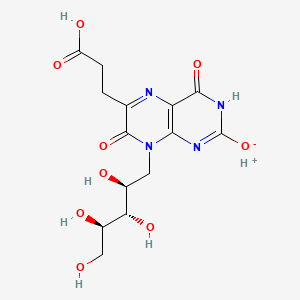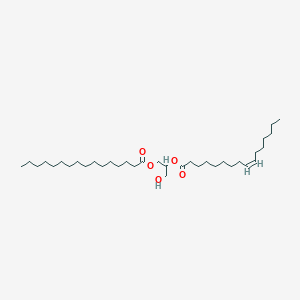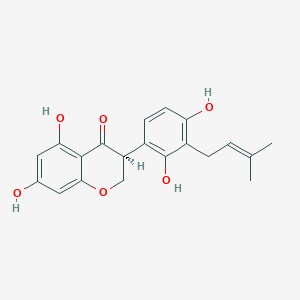
HIV-1 inhibitor-57
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-57 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-57 typically involves the incorporation of a pyridine moiety, which is a common feature in many HIV-1 integrase inhibitors . The synthetic route may include steps such as:
Formation of the pyridine core: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Functionalization of the pyridine ring: This involves introducing functional groups that enhance the inhibitory activity of the compound. Common reagents used in this step include halogenating agents and organometallic reagents.
Coupling reactions: These are used to attach additional moieties that improve the pharmacokinetic properties of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
HIV-1 inhibitor-57 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridine ring, potentially altering the compound’s activity.
Reduction: This can be used to convert ketones or aldehydes into alcohols, which may enhance the compound’s solubility.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups to fine-tune the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
科学的研究の応用
HIV-1 inhibitor-57 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyridine-containing molecules.
Biology: Employed in studies to understand the mechanisms of HIV-1 integration and replication.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infection.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
作用機序
HIV-1 inhibitor-57 exerts its effects by targeting the HIV-1 integrase enzyme, which is responsible for integrating viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the strand transfer reaction. This inhibition blocks the integration of viral DNA, thereby halting the replication cycle of HIV-1 .
類似化合物との比較
HIV-1 inhibitor-57 can be compared with other integrase strand transfer inhibitors, such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique due to its specific structural features and binding affinity for the integrase enzyme. It may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties compared to other INSTIs .
Similar Compounds
The similar compounds listed above share the same mechanism of action but differ in their chemical structures and pharmacological profiles .
特性
分子式 |
C25H24FN5O3S |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
(E)-3-[4-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroanilino]pyrimidin-4-yl]oxy-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+ |
InChIキー |
XMJKDGOWZBLCPA-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)/C=C/C#N |
正規SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




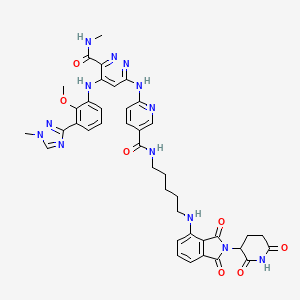
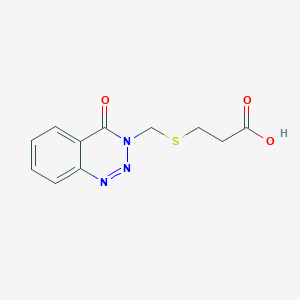
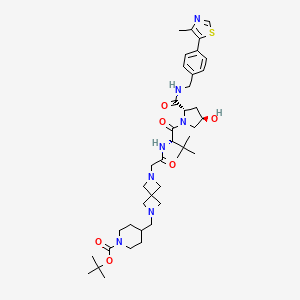

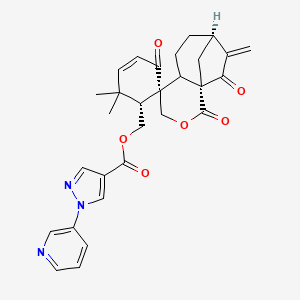
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
